molecular formula C17H22N6 B6460074 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2548997-49-3

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6460074
CAS No.: 2548997-49-3
M. Wt: 310.4 g/mol
InChI Key: CDOHHSHUPRRJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a piperazine ring, and a methylpyrimidine moiety, making it a versatile molecule for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase isozymes, particularly CAI and CAII, by binding to the active site and interacting with the zinc ion (Zn²⁺) and histidine residues . This interaction is crucial for its inhibitory activity and potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis by affecting the poly (ADP-ribose) polymerase (PARP) pathway . This modulation of cell signaling and gene expression highlights its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like carbonic anhydrase by binding to their active sites, leading to enzyme inhibition. Additionally, it can activate or inhibit other proteins involved in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its long-term efficacy. Long-term exposure in vitro and in vivo has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including potential damage to vital organs and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining safe and effective therapeutic windows .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase affects the hydration of carbon dioxide, influencing pH balance and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-methylpyrimidin-2-yl-piperazine. This can be achieved by reacting 4-methylpyrimidine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

  • Quinazoline Core Construction: : The next step is the formation of the tetrahydroquinazoline core. This can be synthesized by cyclization reactions involving appropriate starting materials such as o-phenylenediamine and aldehydes or ketones under acidic or basic conditions.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the tetrahydroquinazoline core. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrimidine moiety, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) can be employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated methylpyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • 4-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • 4-[4-(4-bromopyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Uniqueness

The uniqueness of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrimidine ring can influence its reactivity and interaction with biological targets, differentiating it from its halogenated analogs.

Properties

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHHSHUPRRJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.